molecular formula C17H22ClN3O2S2 B6755192 N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-2,4-dimethyl-1,3-thiazole-5-sulfonamide

N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-2,4-dimethyl-1,3-thiazole-5-sulfonamide

Cat. No.: B6755192
M. Wt: 400.0 g/mol
InChI Key: YPDKRYCHMIDDFH-UHFFFAOYSA-N
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Description

N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-2,4-dimethyl-1,3-thiazole-5-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a thiazole ring, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-2,4-dimethyl-1,3-thiazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O2S2/c1-12-17(24-13(2)19-12)25(22,23)20-16-7-9-21(10-8-16)11-14-3-5-15(18)6-4-14/h3-6,16,20H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDKRYCHMIDDFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)S(=O)(=O)NC2CCN(CC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-2,4-dimethyl-1,3-thiazole-5-sulfonamide typically involves multiple steps, starting with the preparation of the piperidine and thiazole intermediates. The piperidine intermediate can be synthesized through the reaction of 4-chlorobenzyl chloride with piperidine under basic conditions. The thiazole intermediate is prepared by reacting 2,4-dimethylthiazole with chlorosulfonic acid to introduce the sulfonamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-2,4-dimethyl-1,3-thiazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-2,4-dimethyl-1,3-thiazole-5-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and drug development.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific biological pathways.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-2,4-dimethyl-1,3-thiazole-5-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it could inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-2,4-dimethyl-1,3-thiazole-5-sulfonamide: shares similarities with other sulfonamide-containing compounds and piperidine derivatives.

    Sulfonamides: These compounds are known for their antibacterial properties and are used in various therapeutic applications.

    Piperidine Derivatives: These compounds are often used in pharmaceuticals due to their ability to interact with biological targets.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with diverse biological targets. This versatility makes it a valuable compound for research and development in multiple scientific disciplines.

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